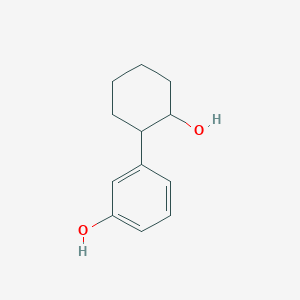![molecular formula C13H19NO2 B14497984 Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester CAS No. 53118-62-0](/img/structure/B14497984.png)
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester, [R-(R*,S*)]- (9CI) is a chemical compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is known for its unique structure, which includes a butanoic acid backbone with a phenylethylamino group and a methyl ester functional group.
Preparation Methods
The synthesis of butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester can be achieved through various synthetic routes. One common method involves the esterification of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid . Another approach is the Ullmann type aryl amination reaction with aryl halides, which can be used to prepare N-aryl amino butanoic acids . Industrial production methods often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various reagents. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of perfumes, flavoring agents, and other fine chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active butanoic acid, which can then interact with various enzymes and receptors in biological systems. The phenylethylamino group can also participate in binding interactions with proteins, influencing their activity and function .
Comparison with Similar Compounds
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester can be compared with other similar compounds, such as:
Butanoic acid, phenylmethyl ester: This compound has a similar ester structure but lacks the amino group.
3-Aminobutanoic acid methyl ester: This compound has a similar amino group but a different ester structure.
Isovaleric acid, benzyl ester: This compound has a similar ester structure but a different alkyl chain. The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(1-phenylethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAFHBCFBWYWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474124 |
Source


|
| Record name | Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53118-62-0 |
Source


|
| Record name | Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
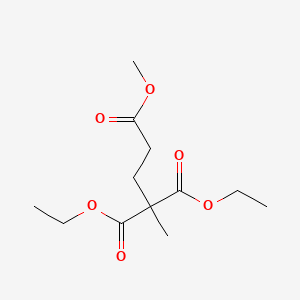
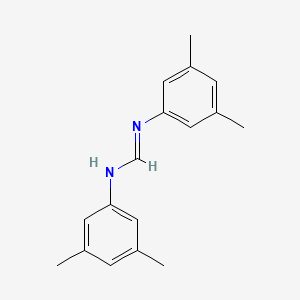
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)

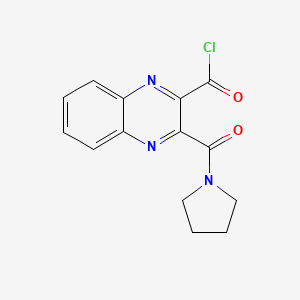
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

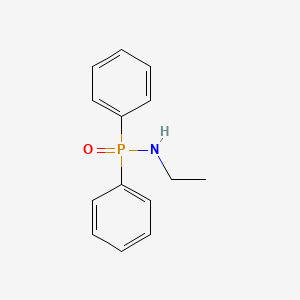
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)

![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
